(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is a chiral epoxide compound that features both an oxirane ring and a nitrile group. This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be synthesized through the Darzens reaction, which involves the condensation of carbonyl compounds with haloacetonitriles in the presence of a base . This reaction typically proceeds under mild conditions and provides good yields of the desired epoxide.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process both efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile undergoes several types of chemical reactions, including:
Ring Opening Reactions: The oxirane ring can be opened by nucleophiles such as hydrogen halides, leading to the formation of vicinal halocyanohydrins.
Oxidation: The compound can be oxidized to form various products, including 3-fluoro-2-oxoalkanoic acids.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrogen Halides: Used in ring-opening reactions to form halocyanohydrins.
Chromium Trioxide (CrO3): Used in oxidation reactions to form oxoalkanoic acids.
Acetic Anhydride (Ac2O) and Pyridine: Used in substitution reactions to form acetates.
Major Products
Vicinal Halocyanohydrins: Formed from ring-opening reactions with hydrogen halides.
3-Fluoro-2-oxoalkanoic Acids: Formed from oxidation reactions.
1-Cyanoalk-1-en1-yl Acetates: Formed from substitution reactions with acetic anhydride and pyridine.
Scientific Research Applications
(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of various biologically active compounds. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, while the nitrile group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Oxiran-2-yl)propanoates: These compounds also feature an oxirane ring and are used in similar synthetic applications.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another oxirane-containing compound used in organic synthesis.
Uniqueness
(S)-2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is unique due to its combination of an oxirane ring and a nitrile group, which provides a versatile platform for a wide range of chemical reactions. This bifunctional nature distinguishes it from other similar compounds and enhances its utility in synthetic chemistry .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2S)-oxiran-2-yl]propanenitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2,5-8)3-6-4-9-6/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
OJIIVCJYDVIJJI-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C[C@H]1CO1)C#N |
Canonical SMILES |
CC(C)(CC1CO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.